Methyl 3,5-dimethoxybenzoate

Description

Properties

IUPAC Name |

methyl 3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-4-7(10(11)14-3)5-9(6-8)13-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUIOVUOFQKWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175838 | |

| Record name | Methyl 3,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-37-0 | |

| Record name | Methyl 3,5-dimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-dimethoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,5-dimethoxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,5-dimethoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3,5-dimethoxybenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9EZE98DK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Methyl 3,5-dimethoxybenzoate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3,5-dimethoxybenzoate (B1226732), a benzoate (B1203000) analogue with applications in organic synthesis and as a key intermediate in the preparation of pharmacologically active molecules.[1][2] This document details its chemical structure, physicochemical properties, and a representative synthetic protocol.

Chemical Identity and Properties

Methyl 3,5-dimethoxybenzoate is a white to beige crystalline solid or powder.[1] It is characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 3 and 5, and a methyl ester group at position 1. Its detailed chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 2150-37-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₂O₄ | [3][4] |

| Molecular Weight | 196.20 g/mol | [2][3][5] |

| Appearance | White to beige powder or granules | [1] |

| Melting Point | 42-43 °C | [1][2][5] |

| Boiling Point | 298 °C | [1][2][4][5] |

| Solubility | Insoluble in water | [4] |

| SMILES String | COC(=O)c1cc(OC)cc(OC)c1 | [2][5] |

| InChI Key | YXUIOVUOFQKWDM-UHFFFAOYSA-N | [2][3][5] |

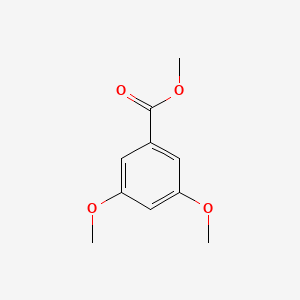

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the methylation of Methyl 3,5-dihydroxybenzoate (B8624769).[6] The following is a representative experimental protocol.

Materials:

-

Methyl 3,5-dihydroxybenzoate

-

Dimethyl sulfate (B86663)

-

Potassium carbonate (or another suitable base)

-

Acetone (or another suitable solvent)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve Methyl 3,5-dihydroxybenzoate in acetone.

-

Add potassium carbonate to the solution and stir the resulting suspension.

-

Slowly add dimethyl sulfate to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Further purification can be achieved by column chromatography or recrystallization if necessary.

Spectroscopic Data:

-

¹H NMR (300 MHz, acetone-d₆): δ 7.12 (d, J=2.4 Hz, 2H), 6.69 (t, J=2.4 Hz, 1H), 3.86 (s, 3H), 3.83 (s, 6H).[7]

-

¹H NMR (399.65 MHz, DMSO-d₆): δ 7.07 (s, 2H), 6.78 (s, 1H), 3.85 (s, 3H), 3.80 (s, 6H).[7]

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial starting material in the synthesis of various compounds.[1] Notably, it is a key intermediate in the synthesis of 5,7-dimethoxy-4-methylphthalide, which is a precursor for mycophenolic acid and its analogues.[2] Mycophenolic acid is an immunosuppressant drug used to prevent organ transplant rejection. The methoxy groups on the aromatic ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are important considerations in drug design.[8]

Logical Workflow for Synthesis

The synthesis of this compound from its dihydroxy precursor follows a standard Williamson ether synthesis logic, as illustrated in the workflow diagram below.

References

- 1. This compound | 2150-37-0 [chemicalbook.com]

- 2. This compound 99 2150-37-0 [sigmaaldrich.com]

- 3. This compound | C10H12O4 | CID 75074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(2150-37-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound 99 2150-37-0 [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound(2150-37-0) 1H NMR spectrum [chemicalbook.com]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 3,5-dimethoxybenzoate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dimethoxybenzoate (B1226732) is a chemical compound that serves as a valuable intermediate in organic synthesis. Its molecular structure, characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups and a methyl ester, makes it a versatile building block for the preparation of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential applications.

Chemical and Physical Properties

Methyl 3,5-dimethoxybenzoate is a white to beige solid at room temperature. It is generally stable under normal conditions but is incompatible with strong oxidizing agents. It is insoluble in water.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2][3] |

| Molecular Weight | 196.20 g/mol | [1][2][3][4][5] |

| Appearance | White to beige powder or granules | [6] |

| Melting Point | 42-43 °C | [4][5][6] |

| Boiling Point | 298 °C | [4][5][6] |

| CAS Number | 2150-37-0 | [1][2][4][5][6] |

| Solubility | Insoluble in water | [7] |

| Stability | Stable under normal temperatures and pressures | [7] |

| InChI Key | YXUIOVUOFQKWDM-UHFFFAOYSA-N | [1][4][5] |

| SMILES | COC(=O)c1cc(OC)cc(OC)c1 | [4][5] |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Data | Source(s) |

| ¹H NMR | Spectra available, showing characteristic peaks for methoxy and aromatic protons. | [1][8] |

| Infrared (IR) | Spectra available. | [1][8] |

| Mass Spectrometry (MS) | Spectra available. | [1][8] |

Experimental Protocols

Synthesis of this compound

Method 1: Fischer-Speier Esterification of 3,5-Dimethoxybenzoic Acid

This method involves the acid-catalyzed esterification of 3,5-dimethoxybenzoic acid with methanol (B129727).

-

Materials: 3,5-dimethoxybenzoic acid, anhydrous methanol, concentrated sulfuric acid, ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate (B86663).

-

Procedure:

-

Dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

-

Reflux the mixture at approximately 65°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.[4]

-

Method 2: Methylation of Methyl 3,5-dihydroxybenzoate (B8624769)

This synthesis route involves the methylation of methyl 3,5-dihydroxybenzoate using dimethyl sulfate.

-

Materials: Methyl 3,5-dihydroxybenzoate, dimethyl sulfate, potassium carbonate, and acetone.

-

Procedure:

-

Combine methyl 3,5-dihydroxybenzoate and dimethyl sulfate in acetone.

-

Add potassium carbonate to the mixture.

-

The reaction proceeds to yield this compound.[9]

-

Purification of this compound

Recrystallization

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., methanol/water, ethanol/water, or toluene).

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization. If necessary, scratch the inside of the flask or place it in an ice bath.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold recrystallization solvent.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.[10]

-

Column Chromatography

-

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

-

Elute the column with a suitable solvent system, such as a gradient of hexane (B92381) and ethyl acetate.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.[10]

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).[10]

-

Detector: UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1-2 minutes.

-

Ramp: 10-15 °C/min to 280 °C.

-

Final hold: 5-10 minutes at 280 °C.

-

Visualizations

Biological Activity and Potential Applications

While this compound is primarily recognized as a synthetic intermediate, its structural motifs are present in various biologically active molecules. For instance, a derivative, methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate, has been shown to suppress melanogenesis through the ERK signaling pathway. Another related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been found to target the Akt/NFκB cell survival signaling pathway.

These findings suggest that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research is warranted to explore its own potential biological activities and to utilize it in the synthesis of new compounds with pharmacological properties. Its primary use remains in the field of organic synthesis, where it is a key component in the preparation of compounds such as 5,7-dimethoxy-4-methylphthalide, an intermediate in the synthesis of mycophenolic acid and its analogues.[6]

Safety Information

Appropriate personal protective equipment, including eye shields, gloves, and a dust mask (type N95 in the US), should be worn when handling this compound.[4][5] It is classified as a combustible solid.[4][5] Standard laboratory safety procedures should be followed to avoid contact with skin and eyes, and to prevent inhalation or ingestion.[7] In case of fire, use an appropriate extinguishing agent.[7] The toxicological properties of this compound have not been thoroughly investigated.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Methyl 3,5-dimethoxybenzoate from 3,5-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of methyl 3,5-dimethoxybenzoate (B1226732), a valuable intermediate in pharmaceutical and chemical research, from 3,5-dimethoxybenzoic acid. The document details the prevalent synthetic methodologies, including the Fischer-Speier esterification and alternative approaches. It offers in-depth experimental protocols, a summary of quantitative data, and visual diagrams of the reaction workflow to facilitate understanding and replication in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this specific chemical transformation.

Introduction

Methyl 3,5-dimethoxybenzoate is a key building block in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure, featuring a substituted aromatic ring, makes it a versatile starting material for further chemical modifications. The efficient synthesis of this ester from its corresponding carboxylic acid, 3,5-dimethoxybenzoic acid, is a fundamental process in organic chemistry. This guide will focus on the practical aspects of this synthesis, providing detailed procedural information and data to support research and development activities.

Synthetic Methodologies

The conversion of 3,5-dimethoxybenzoic acid to its methyl ester is most commonly achieved through esterification. Several methods exist, with the choice often depending on the scale of the reaction, the desired purity, and the available laboratory resources.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for this transformation.[1] It involves the reaction of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst.[1] This reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, which also serves as the solvent.[2]

Reaction Scheme:

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and para-toluenesulfonic acid (p-TsOH).[1] The reaction is typically carried out at the reflux temperature of methanol.[1]

Alternative Methods

While Fischer-Speier esterification is robust, other methods can be employed, particularly when milder conditions are required.

-

Steglich Esterification: This method is suitable for substrates that are sensitive to strong acids.[1] It utilizes a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[3]

-

Methylation with Dimethyl Sulfate (B86663): Another approach involves the use of a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃).[1][4]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Fischer-Speier Esterification Protocol

This protocol is a common and effective method for the synthesis.[1]

Materials:

-

3,5-Dimethoxybenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dimethoxybenzoic acid (1 equivalent) in an excess of anhydrous methanol.[1]

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution.[1]

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2 to 45 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[1][2]

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate.[1] Transfer the solution to a separatory funnel and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[1][2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter the solution, and concentrate the solvent in vacuo to yield the crude this compound.[1][2]

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure ester.[1]

Data Presentation

The following tables summarize the key quantitative data for the reactants and products involved in the synthesis.

Table 1: Properties of Reactant and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 3,5-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | White to off-white crystalline powder |

| This compound | C₁₀H₁₂O₄ | 196.20 | White solid |

Table 2: Typical Reaction Parameters for Fischer-Speier Esterification

| Parameter | Value/Condition |

| Reactant Ratio (Acid:Alcohol) | 1 : large excess |

| Catalyst | Concentrated H₂SO₄ or p-TsOH (catalytic amount) |

| Solvent | Methanol |

| Reaction Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 2 - 45 hours[1] |

| Typical Yield | 90-95% (can vary)[5] |

Mandatory Visualizations

Reaction Workflow Diagram

The following diagram illustrates the logical workflow of the Fischer-Speier esterification synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3,5-dimethoxybenzoic acid is a well-established and efficient process, with the Fischer-Speier esterification being a primary and reliable method. This guide has provided a detailed technical overview, including experimental protocols and data, to assist researchers and scientists in the successful execution of this synthesis. The provided workflow diagrams offer a clear visual representation of the process, further aiding in the planning and execution of this important chemical transformation in a laboratory setting. Careful adherence to the outlined procedures and safety precautions is essential for achieving high yields of the desired product.

References

An In-depth Technical Guide to Methyl 3,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3,5-dimethoxybenzoate (B1226732), a key chemical intermediate in organic synthesis. This document details its chemical identity, physicochemical properties, and spectroscopic data. Furthermore, it presents a detailed experimental protocol for its synthesis, offering a valuable resource for researchers in synthetic chemistry and drug discovery. While the direct biological activity of Methyl 3,5-dimethoxybenzoate is not extensively documented in publicly available literature, its utility as a precursor in the synthesis of more complex molecules is well-established. This guide also explores its application in a multi-step synthetic workflow.

Chemical Identity and Properties

This compound is an aromatic ester that serves as a versatile building block in organic chemistry. Its structure consists of a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 3 and 5, and a methyl ester group at position 1.

CAS Number: 2150-37-0[1]

IUPAC Name: this compound[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Appearance | White to beige solid | |

| Melting Point | 42-43 °C | |

| Boiling Point | 298 °C | |

| Solubility | Insoluble in water. | |

| SMILES | COC(=O)c1cc(OC)cc(OC)c1 | |

| InChI | 1S/C10H12O4/c1-12-8-4-7(10(11)14-3)5-9(6-8)13-2/h4-6H,1-3H3 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy:

-

Solvent: DMSO-d₆ (400 MHz)

-

δ 7.07 (d, J=1.4 Hz, 2H, Ar-H)

-

δ 6.78 (t, J=1.4 Hz, 1H, Ar-H)

-

δ 3.85 (s, 6H, -OCH₃)

-

δ 3.80 (s, 3H, -COOCH₃)[3]

-

-

Solvent: Acetone-d₆ (300 MHz)

-

δ 7.12 (d, J=2.4 Hz, 2H, Ar-H)

-

δ 6.69 (t, J=2.4 Hz, 1H, Ar-H)

-

δ 3.86 (s, 6H, -OCH₃)

-

δ 3.83 (s, 3H, -COOCH₃)[3]

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound is available in the NIST WebBook and other databases.[4] Key absorptions are expected for the C=O stretching of the ester and C-O stretching of the ether and ester groups.

Mass Spectrometry (MS):

-

The mass spectrum (electron ionization) shows a molecular ion peak (M+) at m/z 196.[3]

Experimental Protocols

Synthesis of this compound from 3,5-Dihydroxybenzoic Acid

This protocol details the synthesis of this compound via the methylation of 3,5-dihydroxybenzoic acid followed by esterification.

Materials:

-

3,5-Dihydroxybenzoic acid

-

Dimethyl sulfate (B86663)

-

Potassium carbonate

-

Concentrated Sulfuric Acid

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Standard laboratory glassware and equipment

Procedure:

-

Methylation of 3,5-Dihydroxybenzoic Acid to 3,5-Dimethoxybenzoic Acid:

-

In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in acetone.

-

Add anhydrous potassium carbonate (4.0 eq) to the solution and stir.

-

Carefully add dimethyl sulfate (3.0 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux (around 55 °C) and stir overnight.[5]

-

After cooling, remove the acetone under reduced pressure.

-

Add water to the residue and adjust the pH to 14 with a 30% sodium hydroxide solution to hydrolyze any ester byproducts. Heat at 75 °C for 4 hours.[5]

-

Cool the solution and acidify with concentrated hydrochloric acid to a pH of approximately 6 to precipitate the 3,5-dimethoxybenzoic acid.[5]

-

Filter the solid, wash with cold water, and dry.

-

-

Esterification of 3,5-Dimethoxybenzoic Acid:

-

To a round-bottom flask, add the dried 3,5-dimethoxybenzoic acid (1.0 eq) and methanol (excess, to act as both solvent and reactant).

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine to neutralize the acid and remove impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Applications in Organic Synthesis

While information on the direct involvement of this compound in biological signaling pathways is limited, it is a valuable intermediate in the synthesis of more complex molecules. For instance, it can be used as a starting material for the synthesis of quinazoline (B50416) derivatives, which are scaffolds of significant interest in medicinal chemistry.

Experimental Workflow: Synthesis of a Quinazoline Precursor

The following workflow illustrates the use of a compound structurally similar to this compound, namely Methyl 3-hydroxy-4,5-dimethoxybenzoate, in a multi-step synthesis. This provides a conceptual framework for how this compound could be similarly functionalized and utilized.

Caption: A plausible synthetic workflow for a quinazoline derivative.

Conclusion

This compound is a commercially available and synthetically accessible compound with well-defined chemical and physical properties. This guide provides essential information for its identification, handling, and synthesis. While its direct biological roles are not extensively characterized, its utility as a precursor in the synthesis of pharmacologically relevant scaffolds underscores its importance in the field of drug discovery and development. The provided experimental protocols and synthetic workflow serve as a practical resource for researchers engaged in organic synthesis. Further investigation into the biological activities of this compound and its derivatives may reveal novel therapeutic applications.

References

An In-depth Technical Guide to the Solubility of Methyl 3,5-dimethoxybenzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3,5-dimethoxybenzoate (B1226732), a key intermediate in various organic syntheses. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Solubility Profile

Table 1: Qualitative Solubility of Methyl 3,5-dimethoxybenzoate

| Solvent Classification | Common Solvents | Expected Qualitative Solubility |

| Polar Protic | Methanol, Ethanol | Soluble |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Likely Soluble |

| Non-Polar | Toluene, Diethyl Ether | Likely Soluble |

| Non-Polar | Hexane, Chloroform | Sparingly Soluble to Insoluble |

| Aqueous | Water | Insoluble[1] |

Note: This table is based on limited available data and chemical structure analysis. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid organic compound like this compound in a given solvent. This method can be used to generate qualitative or semi-quantitative solubility data.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature (e.g., room temperature).

Materials:

-

This compound (solid)

-

Selected organic solvent of appropriate purity

-

Small test tubes or vials with closures

-

Spatula

-

Graduated pipettes or micropipettes

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Constant temperature bath (optional, for temperature-controlled studies)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Solvent Addition: Accurately dispense a known volume of the selected organic solvent (e.g., 1.0 mL) into a test tube.

-

Initial Solute Addition: Weigh a small, known amount of this compound (e.g., 10 mg) and add it to the test tube containing the solvent.

-

Dissolution: Vigorously agitate the mixture using a vortex mixer or by stirring with a magnetic stir bar for a set period (e.g., 2-5 minutes).

-

Observation: After agitation, visually inspect the solution.

-

Soluble: If all the solid has dissolved, the compound is considered soluble at this concentration. To determine the saturation point, proceed to the next step.

-

Insoluble or Partially Soluble: If solid material remains, the solution is likely saturated or the compound is sparingly soluble or insoluble.

-

-

Incremental Addition for Saturation Point (for soluble compounds): Continue adding small, pre-weighed increments of this compound to the solution. After each addition, repeat the agitation and observation steps.

-

Endpoint Determination: The point at which a small amount of solid remains undissolved after thorough mixing is the saturation point.

-

Quantification (Optional): To obtain a quantitative solubility value, the total mass of the solute added to the known volume of the solvent before saturation is reached can be calculated (e.g., in mg/mL or g/100mL). For higher accuracy, the saturated solution can be filtered to remove excess solid, and the concentration of the dissolved solute can be determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Temperature Control: For more precise and reproducible results, perform the entire experiment in a constant temperature bath.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

Caption: Experimental workflow for determining the solubility of a solid compound.

References

Melting point and boiling point of Methyl 3,5-dimethoxybenzoate

An In-depth Technical Guide on the Physical Properties of Methyl 3,5-dimethoxybenzoate (B1226732)

This guide provides a detailed overview of the melting and boiling points of Methyl 3,5-dimethoxybenzoate, targeting researchers, scientists, and professionals in drug development. It includes precise data, experimental methodologies, and a workflow visualization to facilitate a comprehensive understanding of these fundamental physical properties.

Physicochemical Data of this compound

This compound is a benzoate (B1203000) analogue utilized in organic synthesis.[1] Its key physical properties, the melting and boiling points, are crucial for its characterization, handling, and application in various chemical processes.

Quantitative Data Summary

The melting and boiling points of this compound are summarized in the table below. These values have been consistently reported across various chemical suppliers and databases.

| Property | Value | References |

| Melting Point | 42-43 °C | [1] |

| 40.0-46.0 °C | [2] | |

| 42.0-45.0 °C | ||

| Boiling Point | 298 °C | [1][3] |

Chemical Structure and Identifiers:

Experimental Protocols for Determination of Physical Properties

The determination of melting and boiling points are fundamental laboratory procedures for the characterization and purity assessment of a chemical compound.[6]

Melting Point Determination (Capillary Method)

The capillary method is a common and straightforward technique for determining the melting point of a solid organic compound.[7]

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed and recorded as the melting point.[7] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities can lead to a depressed and broader melting point range.[6]

Detailed Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[7]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[7]

-

Heating:

-

If the approximate melting point is known, heat the sample rapidly to about 10-15°C below the expected melting point.[8]

-

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid appears.

-

Record the temperature at which the entire sample has completely melted into a clear liquid.

-

The recorded range between these two temperatures is the melting point range of the sample.[9]

-

Boiling Point Determination (Micro-Reflux Method)

For small quantities of a liquid, the micro-reflux method provides an accurate determination of the boiling point.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10] This method involves heating a small sample to its boiling point and measuring the temperature of the vapor that is in equilibrium with the refluxing liquid.[11]

Detailed Methodology:

-

Sample Preparation: Place approximately 0.5 mL of the liquid sample (if this compound is in its liquid state) into a small test tube.

-

Apparatus Setup:

-

Add a small magnetic stir bar to the test tube to ensure smooth boiling.

-

Position a thermometer so that its bulb is just above the surface of the liquid.

-

The setup is heated in a suitable heating block.

-

-

Heating:

-

Turn on the stirrer for gentle agitation.

-

Begin heating the sample.

-

-

Observation and Recording:

-

Observe the sample as it begins to boil and a ring of condensing vapor (reflux) becomes visible on the walls of the test tube.

-

The thermometer bulb should be positioned at the level of this reflux ring for an accurate measurement.

-

When the temperature reading on the thermometer stabilizes while the liquid is gently refluxing, this temperature is recorded as the boiling point.[11]

-

Logical Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the melting and boiling points of a chemical substance like this compound.

Caption: Workflow for Determining Melting and Boiling Points.

References

- 1. This compound | 2150-37-0 [chemicalbook.com]

- 2. A11486.18 [thermofisher.com]

- 3. This compound(2150-37-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound | C10H12O4 | CID 75074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pennwest.edu [pennwest.edu]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide on the Natural Sources and Occurrence of Methyl 3,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of Methyl 3,5-dimethoxybenzoate (B1226732), with a specific focus on its natural sources and occurrence. Despite extensive literature reviews and database searches, specific natural sources for Methyl 3,5-dimethoxybenzoate remain elusive. This guide details the search methodology employed and discusses the current state of knowledge, while also providing context on structurally similar compounds that are found in nature. The intended audience for this guide includes researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential of benzoate (B1203000) derivatives.

Introduction

This compound is a chemical compound with the molecular formula C₁₀H₁₂O₄. Its structure consists of a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 3 and 5, and a methyl ester group. While the synthesis of this compound is well-documented and it is commercially available from numerous chemical suppliers, information regarding its natural occurrence is exceptionally limited. This guide aims to provide a thorough account of the search for natural sources of this compound and to clarify the current lack of definitive findings.

Methodology of Literature Review

A comprehensive and systematic search of scientific databases and literature was conducted to identify any reported natural sources of this compound. The search strategy included multiple queries across various platforms, focusing on phytochemical analyses, studies of fungal and marine metabolites, and essential oil compositions.

Databases and Search Engines Queried:

-

Google Scholar

-

PubMed

-

Scopus

-

Web of Science

-

Chemical Abstracts Service (CAS) databases

Keywords and Search Terms Used:

-

"this compound" AND "natural source"

-

"plants containing this compound"

-

"fungi producing this compound"

-

"marine organisms" AND "this compound"

-

"isolation of this compound from nature"

-

"phytochemical analysis" AND "this compound"

-

"GC-MS analysis" AND "essential oil" AND "this compound"

-

"endophytic fungi" AND "this compound"

Findings on the Natural Occurrence of this compound

Despite a rigorous search of the available scientific literature, no specific plant, fungal, microbial, or marine organism has been definitively identified as a natural source of this compound. While some commercial chemical databases and suppliers vaguely state that the compound is "found in nature," these claims are not substantiated by references to primary scientific literature.

This conspicuous absence of evidence suggests that if this compound does exist in nature, it is likely a very rare metabolite or one that has not yet been discovered or reported.

Structurally Related Natural Compounds

In contrast to the lack of data on this compound, several structurally similar compounds have been isolated from natural sources. It is plausible that biosynthetic pathways for these related molecules could, under specific enzymatic conditions, lead to the formation of this compound. However, this remains speculative without direct evidence.

Table 1: Structurally Similar Natural Benzoate Derivatives

| Compound Name | Structure | Natural Source(s) |

| Methyl 3-hydroxy-4,5-dimethoxybenzoate | A derivative of gallic acid | Galla Rhois, Pinus sylvestris, Myricaria laxiflora |

| Methyl 3,5-dihydroxy-4-methoxybenzoate | A derivative of gallic acid | Sacoglottis gabonensis |

These related compounds are noted to possess biological activities, including antimicrobial and antioxidant properties. The study of their isolation and biological effects may provide insights for future investigations into benzoate derivatives.

Experimental Protocols for Structurally Similar Compounds

While no protocols for the isolation of this compound from natural sources can be provided, methodologies for the extraction and identification of its structural analogs are well-documented. These protocols typically involve solvent extraction of plant or fungal material, followed by chromatographic separation and spectroscopic identification.

General Workflow for Isolation of Benzoate Derivatives from Natural Sources

The following diagram illustrates a generalized workflow for the isolation of compounds like Methyl 3-hydroxy-4,5-dimethoxybenzoate from a plant matrix.

Caption: Generalized workflow for the isolation of benzoate derivatives from plant material.

Potential Signaling Pathways and Biological Activities (Hypothetical)

Given the absence of data on the biological activities of this compound, any discussion of its potential effects on signaling pathways is purely speculative and based on the activities of structurally related compounds. Phenolic compounds, including benzoate derivatives, are known to exert a range of biological effects, often through modulation of key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Should this compound be found to possess biological activity, a logical starting point for investigation would be its effect on pathways such as NF-κB (involved in inflammation) and Nrf2 (involved in the antioxidant response).

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This technical guide concludes that, based on currently available scientific literature, there are no known natural sources of this compound. The assertion that it is "found in nature" remains unsubstantiated. Future research efforts in natural product discovery, particularly those employing advanced analytical techniques such as high-resolution mass spectrometry and comprehensive spectral databases, may yet identify this compound in a natural matrix. Should a natural source be discovered, further investigation into its biosynthesis, ecological role, and biological activities would be warranted. For researchers interested in the pharmacological potential of this compound, chemical synthesis remains the only viable source for obtaining material for study.

A Technical Guide to Commercial Sourcing and Quality Verification of High-Purity Methyl 3,5-dimethoxybenzoate for Research and Drug Development

Introduction: Methyl 3,5-dimethoxybenzoate (B1226732) (CAS No. 2150-37-0) is a key chemical intermediate utilized in the synthesis of a variety of pharmacologically active molecules. Its structural motif is present in compounds investigated for applications ranging from antimicrobial to cardiovascular therapies. For researchers, scientists, and drug development professionals, the procurement of high-purity Methyl 3,5-dimethoxybenzoate is a critical first step in ensuring the reliability and reproducibility of experimental results, as well as the quality and safety of downstream products. This in-depth technical guide provides a comprehensive overview of commercial suppliers, synthesis methodologies, and detailed quality control protocols for this essential compound.

Commercial Suppliers of High-Purity this compound

The commercial availability of this compound varies in terms of purity, quantity, and the extent of quality documentation provided. For research and drug development purposes, it is imperative to source from suppliers who can provide a Certificate of Analysis (CoA) detailing the purity and the methods used for its determination. The following table summarizes offerings from prominent chemical suppliers.

| Supplier | Stated Purity | Analytical Method(s) Mentioned | Available Quantities | Certificate of Analysis |

| Sigma-Aldrich | 99% | Not specified on product page | 25 g | Available |

| Thermo Scientific Chemicals | 98% | Not specified on product page | 10 g, 50 g | Available |

| TCI America | >99.0% | GC | 25 g, 500 g | Available upon request |

| Simson Pharma Limited | High Purity | Not specified on product page | Custom Synthesis | Accompanied by CoA |

| Pharmaffiliates | High Purity | Not specified on product page | Inquire for details | Available |

| Santa Cruz Biotechnology | Not specified | Not specified on product page | 1 g, 5 g, 25 g | Lot-specific data on CoA |

Synthesis of High-Purity this compound

A common and effective method for the synthesis of high-purity this compound is the methylation of Methyl 3,5-dihydroxybenzoate. This reaction typically employs a methylating agent such as dimethyl sulfate (B86663) in the presence of a base.

Methodological & Application

Protocol for the synthesis of mycophenolic acid using Methyl 3,5-dimethoxybenzoate

For Research Use Only

Application Note

Introduction

Mycophenolic acid (MPA) is a potent, reversible, and uncompetitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides. This mechanism of action makes MPA a vital immunosuppressant, widely used in combination with other drugs to prevent acute rejection in organ transplant recipients. This application note provides a detailed protocol for the chemical synthesis of mycophenolic acid, starting from the commercially available Methyl 3,5-dimethoxybenzoate (B1226732). The synthetic route proceeds through the key intermediate 5,7-dimethoxy-4-methylphthalide.

Principle of the Method

The synthesis is a multi-step process that begins with the formylation and subsequent reduction of Methyl 3,5-dimethoxybenzoate to introduce a methyl group. The resulting ester is then reduced to a benzyl (B1604629) alcohol, which undergoes a Vilsmeier-Haack reaction to introduce a chloromethyl and a formyl group. The aldehyde is then oxidized to a carboxylic acid, which spontaneously cyclizes to form the key intermediate, 5,7-dimethoxy-4-methylphthalide. This intermediate is then subjected to a demethylation followed by an orthoester Claisen rearrangement to introduce the characteristic hexenoic acid side chain. Finally, hydrolysis of the resulting ester yields mycophenolic acid.

Data Presentation

Table 1: Summary of Reaction Steps, Reagents, and Yields for the Synthesis of Mycophenolic Acid

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Formylation | This compound | Dichloromethyl methyl ether, TiCl4 | Methyl 2-formyl-3,5-dimethoxybenzoate | ~95% |

| 2 | Wolff-Kishner Reduction | Methyl 2-formyl-3,5-dimethoxybenzoate | Hydrazine (B178648) hydrate (B1144303), KOH | Methyl 3,5-dimethoxy-2-methylbenzoate | ~90% |

| 3 | Reduction | Methyl 3,5-dimethoxy-2-methylbenzoate | Lithium aluminum hydride (LiAlH4) | (3,5-Dimethoxy-2-methylphenyl)methanol | ~95% |

| 4 | Vilsmeier-Haack Reaction | (3,5-Dimethoxy-2-methylphenyl)methanol | POCl3, DMF | 2-Chloromethyl-3,5-dimethoxy-6-methylbenzaldehyde | ~85% |

| 5 | Oxidation and Lactonization | 2-Chloromethyl-3,5-dimethoxy-6-methylbenzaldehyde | Sodium chlorite (B76162), H2O2 | 5,7-Dimethoxy-4-methylphthalide | ~70% |

| 6 | Demethylation | 5,7-Dimethoxy-4-methylphthalide | Boron trichloride (B1173362) (BCl3) | 5-Hydroxy-7-methoxy-4-methylphthalide | ~80% |

| 7 | Orthoester Claisen Rearrangement | 5-Hydroxy-7-methoxy-4-methylphthalide | Triethyl orthoacetate, Propionic acid | Ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate | ~60% |

| 8 | Hydrolysis | Ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate | Lithium hydroxide (B78521) (LiOH) | Mycophenolic Acid | ~90% |

Experimental Protocols

Step 1: Synthesis of Methyl 2-formyl-3,5-dimethoxybenzoate

-

To a stirred solution of this compound (1.0 eq) in dry dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add titanium tetrachloride (TiCl4, 1.1 eq) dropwise.

-

After stirring for 15 minutes, add dichloromethyl methyl ether (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford Methyl 2-formyl-3,5-dimethoxybenzoate.

Step 2: Synthesis of Methyl 3,5-dimethoxy-2-methylbenzoate

-

To a solution of Methyl 2-formyl-3,5-dimethoxybenzoate (1.0 eq) in diethylene glycol, add hydrazine hydrate (10.0 eq).

-

Heat the mixture to 120 °C for 2 hours.

-

Cool the reaction mixture and add powdered potassium hydroxide (KOH, 5.0 eq).

-

Heat the mixture to 200-210 °C and maintain for 4 hours, distilling off water and excess hydrazine.

-

Cool the mixture to room temperature and add water.

-

Acidify with concentrated HCl to pH 2-3.

-

Extract with ethyl acetate (B1210297) (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield Methyl 3,5-dimethoxy-2-methylbenzoate.

Step 3: Synthesis of (3,5-Dimethoxy-2-methylphenyl)methanol

-

To a suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in dry tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add a solution of Methyl 3,5-dimethoxy-2-methylbenzoate (1.0 eq) in dry THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to give (3,5-Dimethoxy-2-methylphenyl)methanol, which can be used in the next step without further purification.

Step 4: Synthesis of 2-Chloromethyl-3,5-dimethoxy-6-methylbenzaldehyde

-

To a solution of (3,5-Dimethoxy-2-methylphenyl)methanol (1.0 eq) in dry N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl3, 3.0 eq) dropwise.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 2-Chloromethyl-3,5-dimethoxy-6-methylbenzaldehyde.

Step 5: Synthesis of 5,7-Dimethoxy-4-methylphthalide

-

To a solution of 2-Chloromethyl-3,5-dimethoxy-6-methylbenzaldehyde (1.0 eq) in a mixture of tert-butanol (B103910) and water at room temperature, add sodium chlorite (1.5 eq) and a 30% solution of hydrogen peroxide (H2O2, 0.1 eq).

-

Stir the mixture vigorously for 4-6 hours.

-

Add a saturated solution of sodium sulfite (B76179) to quench the excess oxidant.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from methanol (B129727) to afford 5,7-Dimethoxy-4-methylphthalide.

Step 6: Synthesis of 5-Hydroxy-7-methoxy-4-methylphthalide

-

To a solution of 5,7-Dimethoxy-4-methylphthalide (1.0 eq) in dry DCM at -78 °C under an inert atmosphere, add a solution of boron trichloride (BCl3, 1.2 eq) in DCM dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction with methanol at -78 °C and allow it to warm to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: DCM/methanol) to give 5-Hydroxy-7-methoxy-4-methylphthalide.

Step 7: Synthesis of Ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate

-

A mixture of 5-Hydroxy-7-methoxy-4-methylphthalide (1.0 eq), triethyl orthoacetate (10.0 eq), and a catalytic amount of propionic acid is heated at 140-150 °C for 24-36 hours, with the removal of ethanol (B145695) formed during the reaction.

-

Cool the reaction mixture and remove the excess triethyl orthoacetate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the ethyl ester of mycophenolic acid.

Step 8: Synthesis of Mycophenolic Acid

-

To a solution of the ethyl ester from the previous step (1.0 eq) in a mixture of THF and water, add lithium hydroxide (LiOH, 3.0 eq).

-

Stir the mixture at room temperature for 4-6 hours.

-

Acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethyl acetate/hexane to afford Mycophenolic Acid as a white solid.

Visualizations

Caption: Overall workflow for the synthesis of Mycophenolic Acid.

Caption: Mechanism of action of Mycophenolic Acid.

Application Notes and Protocols: Methyl 3,5-dimethoxybenzoate as a Versatile Intermediate in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,5-dimethoxybenzoate (B1226732) is a readily available aromatic compound that serves as a key starting material and intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its symmetrically substituted benzene (B151609) ring offers a versatile scaffold for the introduction of further functionalities, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of Methyl 3,5-dimethoxybenzoate in the synthesis of a key intermediate for the immunosuppressant drug, Mycophenolic Acid. Additionally, it explores other potential synthetic applications and the biological context of the resulting therapeutic agents.

Synthesis of a Key Intermediate for Mycophenolic Acid

This compound is a critical starting material for the synthesis of 5,7-dimethoxy-4-methylphthalide, a key intermediate in the total synthesis of Mycophenolic Acid.[1] Mycophenolic Acid is a potent immunosuppressant used to prevent rejection in organ transplantation.

Synthetic Pathway Overview

The synthesis of 5,7-dimethoxy-4-methylphthalide from this compound involves a multi-step process. The overall workflow is depicted below.

Caption: Synthetic workflow for 5,7-dimethoxy-4-methylphthalide.

Experimental Protocols

Step 1: Hydrolysis of this compound to 3,5-Dimethoxybenzoic acid

-

Materials: this compound, Sodium hydroxide (B78521) (NaOH), Methanol (B129727) (MeOH), Hydrochloric acid (HCl), Water (H₂O).

-

Procedure:

-

Dissolve this compound in methanol.

-

Add an aqueous solution of sodium hydroxide.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove methanol under reduced pressure.

-

Acidify the aqueous residue with concentrated HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to afford 3,5-Dimethoxybenzoic acid.

-

Step 2: Synthesis of 3,5-Dimethoxybenzoyl chloride

-

Materials: 3,5-Dimethoxybenzoic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM).

-

Procedure:

-

Suspend 3,5-Dimethoxybenzoic acid in dry dichloromethane.

-

Add thionyl chloride dropwise at 0 °C.

-

Add a catalytic amount of N,N-Dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 3,5-Dimethoxybenzoyl chloride, which is used in the next step without further purification.

-

Step 3-6: Subsequent transformation to 5,7-Dimethoxy-4-methylphthalide

The subsequent steps involving diazotization, Wolff rearrangement, methylation, reduction, and cyclization are complex and require specialized reagents and conditions. Researchers are advised to consult the primary literature for detailed protocols.[1]

Quantitative Data

| Step | Product | Starting Material | Reagents | Typical Yield (%) |

| 1 | 3,5-Dimethoxybenzoic acid | This compound | NaOH, MeOH | 95-98 |

| 2 | 3,5-Dimethoxybenzoyl chloride | 3,5-Dimethoxybenzoic acid | SOCl₂, DCM | 90-95 (crude) |

| 3-6 | 5,7-Dimethoxy-4-methylphthalide | 3,5-Dimethoxybenzoyl chloride | Multiple | ~60 (overall from benzoyl chloride) |

Biological Context: Mechanism of Action of Mycophenolic Acid

Mycophenolic Acid, the final drug product, functions by inhibiting inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine (B1672433) nucleotides. This inhibition primarily affects lymphocytes, which are highly dependent on the de novo pathway for their proliferation.

Caption: Mycophenolic Acid inhibits the IMPDH enzyme pathway.

Other Potential Applications

While the synthesis of the Mycophenolic Acid intermediate is a primary application, the structural motif of this compound lends itself to the synthesis of other potentially bioactive molecules. Its electron-rich aromatic ring is activated towards electrophilic substitution, and the ester functionality can be readily modified.

Synthesis of Aditoprim Intermediate

A related compound, Methyl 4-dimethylamino-3,5-dimethoxybenzoate, is an intermediate in the synthesis of the antibacterial agent Aditoprim.[2] While the patented synthesis starts from 4-amino-3,5-dibromobenzoic acid, functional group interconversions on the this compound core could potentially provide an alternative route.

Synthesis of Quinazoline (B50416) Derivatives

The isomeric Methyl 3-hydroxy-4,5-dimethoxybenzoate is a known precursor for quinazoline derivatives, a class of compounds with a wide range of pharmacological activities, including anticancer properties.[3] This suggests that with appropriate functional group manipulation, this compound could also serve as a scaffold for novel heterocyclic compounds.

Conclusion

This compound is a valuable and versatile chemical intermediate with demonstrated utility in the synthesis of complex pharmaceutical agents like Mycophenolic Acid. The provided protocols offer a foundation for the synthesis of a key intermediate, and the biological context highlights the therapeutic relevance of the final product. Researchers are encouraged to explore the synthetic potential of this compound further to develop novel therapeutic agents.

References

Application of Methyl 3,5-dimethoxybenzoate in the Synthesis of Fine Chemicals

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl 3,5-dimethoxybenzoate (B1226732) is a versatile aromatic building block utilized in the multi-step synthesis of various fine chemicals and pharmaceutical intermediates. Its symmetrically substituted benzene (B151609) ring offers predictable reactivity, making it a valuable starting material for the construction of complex molecular architectures. A prominent application of Methyl 3,5-dimethoxybenzoate is in the synthesis of 5,7-dimethoxy-4-methylphthalide , a key intermediate in the total synthesis of Mycophenolic Acid .[1] Mycophenolic acid is a potent immunosuppressant used to prevent organ transplant rejection.

The synthetic pathway from this compound to 5,7-dimethoxy-4-methylphthalide involves a sequence of well-established organic transformations. The initial step is the reduction of the methyl ester to a benzyl (B1604629) alcohol. This is followed by a series of reactions including formylation, methylation, and cyclization to construct the phthalide (B148349) ring system. The following protocols provide a detailed methodology for this synthetic route.

Experimental Protocols

Protocol 1: Synthesis of 5,7-dimethoxy-4-methylphthalide

This multi-step protocol outlines the conversion of this compound to the key mycophenolic acid intermediate, 5,7-dimethoxy-4-methylphthalide.

Step 1: Reduction of this compound to 3,5-dimethoxybenzyl alcohol

This procedure reduces the methyl ester to a primary alcohol.

-

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Wet diethyl ether

-

Water

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (1.2 g) in anhydrous diethyl ether (13 mL).

-

Slowly add a solution of this compound (5.0 g) in anhydrous diethyl ether (20 mL) to the LiAlH₄ suspension.[2]

-

Reflux the reaction mixture for 3 hours.[2]

-

After cooling the flask in an ice bath, cautiously quench the reaction by the dropwise addition of wet diethyl ether, followed by water.[2]

-

The resulting mixture is then worked up to isolate the 3,5-dimethoxybenzyl alcohol.

-

Step 2: Formylation of 3,5-dimethoxybenzyl alcohol to 2-formyl-3,5-dimethoxy-6-methylbenzaldehyde

-

Materials:

-

3,5-dimethoxybenzyl alcohol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium acetate (B1210297) (saturated aqueous solution)

-

Diethyl ether

-

-

Procedure (Adapted from general Vilsmeier-Haack conditions):

-

In a dry, two-necked round-bottom flask, cool anhydrous DMF in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C to form the Vilsmeier reagent.[3]

-

Allow the mixture to stir at 0 °C for an additional 30-60 minutes.[3]

-

Dissolve 3,5-dimethoxybenzyl alcohol in a minimal amount of anhydrous DCM or DMF.

-

Slowly add the alcohol solution to the pre-formed Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Cool the mixture to 0 °C and neutralize with a saturated aqueous solution of sodium acetate.

-

Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography.

-

Step 3: Oxidation and Lactonization to 5,7-dimethoxy-4-methylphthalide

This final step involves the selective oxidation of one aldehyde and subsequent intramolecular cyclization to form the phthalide ring.

-

Materials:

-

2-formyl-3,5-dimethoxy-6-methylbenzaldehyde

-

Sodium chlorite (B76162)

-

A suitable buffer solution (e.g., sodium dihydrogen phosphate)

-

A suitable solvent (e.g., tert-butanol (B103910)/water)

-

-

Procedure (General protocol for similar transformations):

-

Dissolve the dialdehyde (B1249045) in a mixture of tert-butanol and water.

-

Add a buffer solution to maintain the pH.

-

Add a solution of sodium chlorite dropwise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

The reaction is then quenched and worked up by extraction with an organic solvent.

-

The crude product is purified by column chromatography or recrystallization to yield 5,7-dimethoxy-4-methylphthalide.

-

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | Reduction | This compound | 3,5-dimethoxybenzyl alcohol | LiAlH₄ | ~90% (estimated) |

| 2 | Formylation | 3,5-dimethoxybenzyl alcohol | 2-formyl-3,5-dimethoxy-6-methylbenzaldehyde | POCl₃, DMF | 60-70% (estimated) |

| 3 | Oxidation/Lactonization | 2-formyl-3,5-dimethoxy-6-methylbenzaldehyde | 5,7-dimethoxy-4-methylphthalide | NaClO₂ | ~85% (estimated) |

| Overall | Multi-step Synthesis | This compound | 5,7-dimethoxy-4-methylphthalide | - | ~55% [1] |

Visualizations

Caption: Synthetic workflow for 5,7-dimethoxy-4-methylphthalide.

Caption: Workflow for the reduction of this compound.

References

Application Notes and Protocols for the Esterification of 3,5-Dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the derivatization of carboxylic acids to modify their physicochemical properties such as lipophilicity, solubility, and metabolic stability. This is of particular importance in drug development, where the ester form of a compound can act as a prodrug, enhancing bioavailability. 3,5-Dimethoxybenzoic acid is a valuable building block in the synthesis of various pharmaceutical and biologically active molecules. This document provides a detailed protocol for the esterification of 3,5-dimethoxybenzoic acid to its corresponding ethyl ester, a common synthetic intermediate. The primary method detailed is the Fischer-Speier esterification, a classic and cost-effective acid-catalyzed reaction.

Data Presentation

A summary of the physical and chemical properties of the key substances involved in the esterification of 3,5-dimethoxybenzoic acid is provided below for easy reference.

| Property | 3,5-Dimethoxybenzoic Acid | Ethanol (B145695) (Anhydrous) | Concentrated Sulfuric Acid | Ethyl 3,5-Dimethoxybenzoate (B1226732) |

| Molecular Formula | C₉H₁₀O₄[1][2] | C₂H₅OH[3] | H₂SO₄[4] | C₁₁H₁₄O₄[5][6][7] |

| Molecular Weight | 182.17 g/mol [1][2] | 46.07 g/mol [3] | 98.08 g/mol [8] | 210.23 g/mol [5][6][7] |

| Appearance | White to off-white crystalline powder[1] | Clear, colorless liquid[9] | Clear, colorless, oily liquid[4] | - |

| Melting Point | 179-183 °C[10][11] | -114 °C[12] | 10 °C[13] | - |

| Boiling Point | 310 °C[11] | 78.37 °C[3] | 337 °C[4] | - |

| Density | 1.2468 g/cm³[11] | 0.789 g/cm³[3] | ~1.84 g/cm³ (98%)[4][8] | - |

Experimental Protocols

Fischer-Speier Esterification of 3,5-Dimethoxybenzoic Acid

This protocol details the synthesis of ethyl 3,5-dimethoxybenzoate from 3,5-dimethoxybenzoic acid using ethanol in the presence of a sulfuric acid catalyst.

Materials:

-

3,5-Dimethoxybenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing chamber and appropriate eluent (e.g., hexane:ethyl acetate)

-

UV lamp for TLC visualization

Procedure:

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxybenzoic acid (1.0 equivalent).

-

Add an excess of anhydrous ethanol, which serves as both the reactant and the solvent (e.g., 10-20 equivalents).

-

Stir the mixture until the acid is fully dissolved.

-

-

Catalyst Addition:

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution. Caution: The addition of sulfuric acid to ethanol is exothermic.

-

-

Reaction:

-

Attach a reflux condenser to the round-bottom flask.

-

Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.

-

Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

-

Extraction:

-

Transfer the ethyl acetate solution to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Water

-

Saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ gas evolution may cause pressure buildup in the separatory funnel; vent frequently.

-

Brine

-

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent.

-

Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude ethyl 3,5-dimethoxybenzoate.

-

-

Purification:

-

The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to obtain the pure ester.

-

Characterization of Ethyl 3,5-Dimethoxybenzoate:

-

¹H NMR (CDCl₃):

-

A quartet corresponding to the -OCH₂- protons of the ethyl group.

-

A triplet corresponding to the -CH₃ protons of the ethyl group.

-

A singlet for the six protons of the two equivalent methoxy (B1213986) groups (-OCH₃).

-

Signals in the aromatic region corresponding to the protons on the benzene (B151609) ring.

-

-

¹³C NMR (CDCl₃):

-

Signals corresponding to the carbons of the ethyl group.

-

A signal for the carbons of the methoxy groups.

-

Signals for the aromatic carbons.

-

A signal for the ester carbonyl carbon (C=O).

-

-

IR Spectroscopy:

-

A strong absorption band characteristic of the C=O stretch of the ester group (typically around 1715-1730 cm⁻¹).

-

C-O stretching bands.

-

C-H stretching bands of the aromatic and aliphatic groups.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the esterification of 3,5-dimethoxybenzoic acid.